molecular formula C12H16N4O B1226466 6-Amino-3-methyl-4-(2-methylpropyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-methyl-4-(2-methylpropyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B1226466
M. Wt: 232.28 g/mol
InChI Key: PGBUKEQJTAYWET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-3-methyl-4-(2-methylpropyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a pyranopyrazole.

Scientific Research Applications

Corrosion Inhibition

6-Amino-3-methyl-4-(2-methylpropyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile demonstrates potential as a corrosion inhibitor. Research indicates its efficacy in preventing mild steel corrosion in acidic environments. This application is significant in industries where steel corrosion poses a substantial challenge, such as in pipelines and construction (Yadav et al., 2016).

Synthetic Organic Chemistry

This compound serves as a valuable building block in synthetic organic chemistry. It's used for creating various biologically important heterocyclic compounds. The versatility of this chemical in synthesis is highlighted by its role in the preparation of complex molecular structures (Patel, 2017).

Green Chemistry Applications

In the field of green chemistry, this compound is involved in catalyst-free synthesis methods. Such methods are environmentally friendly, reducing the need for harmful solvents and promoting safer, more sustainable chemical processes (Bihani, Bora, & Bez, 2013).

Antimicrobial and Antiviral Agents

Research into the derivative compounds of 6-Amino-3-methyl-4-(2-methylpropyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has shown promising antimicrobial and antiviral properties. These compounds could potentially be developed into new drugs for treating various infections (El-ziaty, Bassioni, Hassan, Derbala, & Abdel-Aziz, 2016).

Cancer Research

In cancer research, derivatives of this compound have been explored for their anti-tumor activities. Such research is crucial for the development of new, more effective cancer treatments (Sun et al., 2019).

properties

Product Name

6-Amino-3-methyl-4-(2-methylpropyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

IUPAC Name

6-amino-3-methyl-4-(2-methylpropyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C12H16N4O/c1-6(2)4-8-9(5-13)11(14)17-12-10(8)7(3)15-16-12/h6,8H,4,14H2,1-3H3,(H,15,16)

InChI Key

PGBUKEQJTAYWET-UHFFFAOYSA-N

SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)CC(C)C

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)CC(C)C

solubility

31.1 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Amino-3-methyl-4-(2-methylpropyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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6-Amino-3-methyl-4-(2-methylpropyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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6-Amino-3-methyl-4-(2-methylpropyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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6-Amino-3-methyl-4-(2-methylpropyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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6-Amino-3-methyl-4-(2-methylpropyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 6
6-Amino-3-methyl-4-(2-methylpropyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

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